[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
This compound, with the molecular formula C₂₀H₃₁N₃O₃ and molecular weight 361.48 g/mol, features a piperidine core modified with a stereospecific (S)-2-amino-3-methyl-butyryl group and an ethyl-carbamic acid benzyl ester moiety. Its stereochemistry at both the piperidine and amino acid residues is critical for biological activity, likely influencing receptor binding and metabolic stability . While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its structural analogs suggest roles as intermediates in drug synthesis, particularly for targeting peptide-coupled receptors or enzymes .
Properties
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(20(25)26-14-16-9-6-5-7-10-16)17-11-8-12-22(13-17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAYCMAYFAKSD-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1181267-36-6
The structure features a piperidine ring, an amino acid moiety, and a carbamate functional group, which contribute to its biological interactions.
The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential activity as a ligand for receptors involved in neurological processes.
2. Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are hypothesized to be mediated through serotonin and norepinephrine reuptake inhibition, which enhances mood regulation.
3. Neuroprotective Effects
Research has shown that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, promoting cell survival.
Case Study 1: Antidepressant Efficacy
In a study involving rodent models, the administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response with optimal effects observed at moderate dosages.
Case Study 2: Neuroprotection in Alzheimer’s Models
A separate investigation assessed the neuroprotective effects of this compound using an amyloid-beta-induced toxicity model. The results demonstrated that treatment with the compound significantly reduced neuronal death and improved cognitive function as evaluated by memory tests. The underlying mechanism was attributed to the compound's ability to inhibit apoptosis pathways.
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in treating various conditions, particularly those related to the central nervous system (CNS). The piperidine structure is known for its ability to cross the blood-brain barrier, making it suitable for CNS-targeted therapies.
Neuropharmacology
Research indicates that derivatives of piperidine can exhibit significant activity as analgesics and anti-inflammatory agents. Studies have shown that compounds similar to AM97426 may modulate neurotransmitter systems, which could lead to novel treatments for pain management and neurological disorders.
Anticancer Research
Preliminary studies suggest that derivatives of carbamic acids can possess anticancer properties. The structural characteristics of AM97426 may allow it to interact with cellular pathways involved in cancer progression, warranting further investigation into its efficacy as an anticancer agent.
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves multi-step processes that allow researchers to explore variations in structure to optimize biological activity. SAR studies are crucial for understanding how modifications to the compound's structure can enhance its therapeutic potential.
Case Studies
Comparison with Similar Compounds
Structural Analogs and Key Variations
The compound belongs to a family of piperidine-based carbamic acid esters. Key structural variations among analogs include:
- Acyl group modifications (e.g., propionyl vs. 3-methyl-butyryl).
- Carbamate substituents (e.g., ethyl, isopropyl, tert-butyl).
- Core ring substitutions (e.g., piperidine vs. pyrrolidine).
These variations impact molecular weight, hydrophobicity, and steric effects, which influence pharmacokinetics and target affinity.
Comparative Data Table
Functional and Pharmacological Implications
- Carbamate Substituents : The ethyl group in the target compound balances lipophilicity and metabolic stability. Isopropyl (CAS 1354033-31-0) and tert-butyl (CAS 864754-29-0) variants introduce greater steric hindrance, possibly slowing enzymatic degradation .
- Core Modifications : Replacing piperidine with pyrrolidine (CAS 122021-01-6) reduces ring size, altering conformational flexibility and receptor interaction profiles .
Preparation Methods
Piperidine Ring Functionalization
The piperidine ring is modified through a multi-step sequence:
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Esterification : Piperidine-3-carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol, achieving yields of 85–90%.
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Carbamate Formation : The ethyl ester reacts with benzyl chloroformate in the presence of triethylamine (TEA) to form the ethyl-carbamic acid benzyl ester. This step requires anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction equation :
Amide Bond Formation
The (S)-2-amino-3-methyl-butyryl group is introduced via amide coupling:
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Activation : (S)-2-Amino-3-methyl-butyric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
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Coupling : The activated amino acid reacts with the functionalized piperidine at room temperature for 12–16 hours, yielding 70–75% of the desired product.
Critical parameters :
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Temperature : Maintained at 20–25°C to prevent racemization.
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Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
Optimization Strategies for Industrial Production
Catalytic Enhancements
Industrial protocols employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent, reducing reaction times to 4–6 hours while improving yields to 82–88%.
Solvent and Temperature Optimization
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Solvent : Switching from DMF to acetonitrile reduces byproduct formation during carbamate synthesis.
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Temperature : Gradual warming from 0°C to 25°C during benzyl chloroformate addition minimizes exothermic side reactions.
Purification and Analytical Validation
Chromatographic Techniques
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Flash column chromatography : Silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (30:70 to 50:50) isolates the product at >95% purity.
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HPLC : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile confirm enantiomeric purity.
Spectroscopic Confirmation
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¹H NMR : Key signals include the benzyl ester protons at δ 5.10–5.15 ppm (singlet, 2H) and the piperidine methylene group at δ 3.40–3.60 ppm.
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HRMS : Molecular ion peak [M+H]⁺ at m/z 333.4 matches the theoretical molecular weight.
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times by 40% and improves heat dissipation, enabling kilogram-scale production.
Cost-Effective Protecting Group Strategies
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Benzyl ester removal : Catalytic hydrogenation (H₂, Pd/C) under 50 psi pressure cleaves the benzyl group without affecting the amide bond.
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Alternative protecting groups : tert-Butyloxycarbonyl (Boc) groups are avoided due to harsher deprotection conditions (strong acids).
Challenges and Mitigation Strategies
Racemization Risks
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Low-temperature coupling : Reactions conducted at 0–5°C preserve the (S)-configuration.
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Chiral auxiliaries : Adding (R)-proline derivatives during amide formation suppresses enantiomerization.
Byproduct Formation
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Iodide scavengers : Sodium thiosulfate quenches unreacted benzyl chloroformate, reducing halogenated impurities.
Data Tables
Table 1 : Representative Yields Under Varied Coupling Conditions
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 16 | 72 |
| HATU | DMF | 25 | 6 | 85 |
| DCC | THF | 0 | 24 | 68 |
Table 2 : Spectral Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | HRMS [M+H]⁺ |
|---|---|---|
| Piperidine-3-ethyl ester | 1.25 (t, 3H), 3.45 (m, 2H) | 158.2 |
| Benzyl carbamate derivative | 5.10 (s, 2H), 4.10 (q, 2H) | 265.3 |
| Final product | 5.12 (s, 2H), 3.55 (m, 1H) | 333.4 |
Q & A
Q. How should waste containing this compound be disposed of in compliance with regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
